molecular formula C18H19F3N6O3 B12172811 N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B12172811
M. Wt: 424.4 g/mol
InChI Key: JZPCANDLAAMGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethoxy group, a pyrimidinyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethoxy)aniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-(pyrimidin-2-yl)piperazine-1-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C18H19F3N6O3

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-oxo-2-[2-(trifluoromethoxy)anilino]ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19F3N6O3/c19-18(20,21)30-14-5-2-1-4-13(14)25-15(28)12-24-17(29)27-10-8-26(9-11-27)16-22-6-3-7-23-16/h1-7H,8-12H2,(H,24,29)(H,25,28)

InChI Key

JZPCANDLAAMGEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.